molecular formula C7H8ClN5 B14020247 5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 91983-24-3

5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine

Cat. No.: B14020247
CAS No.: 91983-24-3
M. Wt: 197.62 g/mol
InChI Key: SPMKYHHIJWWSKD-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines This compound is characterized by its unique structure, which includes a chloro substituent and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with ammonium acetate (NH4OAc) to form the desired pyrimido[5,4-e][1,2,4]triazine derivatives . Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ammonium acetate, dimethylformamide dimethyl acetal, and triethyl orthoformate . Reaction conditions typically involve heating and the use of solvents such as dioxane and water .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro substituent .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes or interact with nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine include other pyrimido[5,4-e][1,2,4]triazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro substituent and two methyl groups can influence its reactivity and interactions with biological targets .

Biological Activity

5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound belonging to the pyrimidotriazine family. It possesses a unique fused ring system that combines both pyrimidine and triazine structures. The molecular formula for this compound is C5_5H4_4ClN5_5. Its synthesis typically involves the condensation of 6-chlorouracil with hydrazine hydrate followed by cyclization, which highlights its potential applications in medicinal chemistry and materials science.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, triazine-based compounds have shown effectiveness against various Gram-negative bacteria such as E. coli and P. aeruginosa . This activity is believed to stem from their ability to inhibit key enzymes involved in microbial metabolism, leading to cell death.

Anticancer Activity

The compound's mechanism of action in anticancer research involves interference with DNA replication and repair processes. It has been suggested that this compound may induce apoptosis in cancer cells by targeting specific molecular pathways . This potential has made it a candidate for further exploration in the development of new anticancer therapies.

The biological activity of this compound can be summarized as follows:

  • Antimicrobial : Inhibition of enzymes critical for microbial growth.
  • Anticancer : Disruption of DNA processes leading to apoptosis.

Study 1: Antimicrobial Activity Assessment

In a recent study evaluating various pyrimidine derivatives for antimicrobial efficacy, this compound was tested against multiple bacterial strains. The results demonstrated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound revealed that it could effectively induce apoptosis in human cancer cell lines. The study employed flow cytometry and Western blot analysis to confirm increased levels of pro-apoptotic factors when treated with the compound .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsEffective Concentration (µg/mL)Mechanism of Action
AntimicrobialE. coli, P. aeruginosa50Enzyme inhibition
AnticancerHuman cancer cell linesVaries (specific to cell line)Induction of apoptosis

Table 2: Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundYesYesPromising candidate
Other Pyrimidine Derivative AModerateNoLimited efficacy
Other Pyrimidine Derivative BYesModerateRequires further study

Properties

CAS No.

91983-24-3

Molecular Formula

C7H8ClN5

Molecular Weight

197.62 g/mol

IUPAC Name

5-chloro-1,3-dimethyl-2H-pyrimido[5,4-e][1,2,4]triazine

InChI

InChI=1S/C7H8ClN5/c1-4-11-5-6(8)9-3-10-7(5)13(2)12-4/h3H,1-2H3,(H,11,12)

InChI Key

SPMKYHHIJWWSKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=CN=C2Cl)N(N1)C

Origin of Product

United States

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